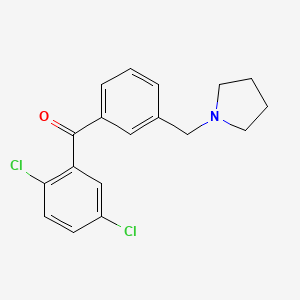
2,5-Dichloro-3'-pyrrolidinomethyl benzophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2,5-Dichloro-3'-pyrrolidinomethyl benzophenone" is not directly mentioned in the provided papers. However, the papers do discuss related pyrrole derivatives and benzophenone compounds, which can provide insights into the chemical behavior and properties of similar compounds. For instance, the synthesis of a penta-substituted pyrrole derivative is described, which involves a one-pot four-component coupling reaction . Additionally, the formation of anionic supramolecular polymers containing dichloro diamido-substituted pyrrole anion dimers is reported . These studies contribute to the understanding of the chemical framework and reactivity of compounds within the same family as "2,5-Dichloro-3'-pyrrolidinomethyl benzophenone."
Synthesis Analysis
The synthesis of related pyrrole derivatives involves multi-component reactions. For example, a new pyrrole derivative was synthesized using a natural hydroxyapatite-catalyzed one-pot reaction . This method could potentially be adapted for the synthesis of "2,5-Dichloro-3'-pyrrolidinomethyl benzophenone" by altering the substituents and reaction conditions to fit the desired chlorination and pyrrolidinomethyl attachment on the benzophenone core.
Molecular Structure Analysis
The molecular structure of pyrrole derivatives is often confirmed using spectroscopic techniques such as NMR and FT-IR, and in some cases, single-crystal X-ray diffraction . Computational studies, such as density functional theory (DFT), are also employed to predict spectral and geometrical data, which can be correlated with experimental data to confirm the structure .
Chemical Reactions Analysis
The reactivity of pyrrole derivatives can lead to the formation of supramolecular structures. For instance, pyrrole groups in certain compounds deprotonate and form anion dimers, which then link into polyanionic chains through hydrogen bonding . This indicates that "2,5-Dichloro-3'-pyrrolidinomethyl benzophenone" may also participate in similar reactions, potentially leading to the formation of novel supramolecular architectures.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrole derivatives can be studied through electrochemical methods to determine their potential applications. For example, a pyrrole derivative exhibited good inhibition efficiency on steel surfaces, indicating its potential as a corrosion inhibitor . This suggests that "2,5-Dichloro-3'-pyrrolidinomethyl benzophenone" could also be analyzed for similar properties, which would be valuable in material science and industrial applications.
Aplicaciones Científicas De Investigación
Synthesis and Properties in Polymer Derivatives
A study by Ghassemi and McGrath (2004) detailed the synthesis of high molecular weight poly(2,5-benzophenone) derivatives through a nickel-catalyzed coupling polymerization of 2,5-dichloro-4′-substituted benzophenones. These polymers were organosoluble, non-crystalline, and exhibited high thermal stability, with temperatures of 5% weight loss above 480 °C. This research suggests the potential of these polymers in high-performance applications due to their thermal stability and solubility characteristics (Ghassemi & McGrath, 2004).
Environmental Impact and Transformation
Liu et al. (2016) investigated the transformation of 4-hydroxyl benzophenone in water during chlorination disinfection processes. The study identified major transformation products and proposed pathways under various pH conditions. This research is critical in understanding the environmental impact and behavior of benzophenone compounds in water treatment processes (Liu et al., 2016).
Photocatalytic Degradation and Water Treatment
Research by Zhuang et al. (2013) focused on the transformation of UV filters like benzophenone-3 in chlorinated water. They established the formation of chlorinated products and assessed their photostability and toxicity. This study contributes to understanding how UV filters degrade in water treatment processes and their potential toxic effects (Zhuang et al., 2013).
Safety And Hazards
The safety data sheet for 2,5-Dichloro-3’-pyrrolidinomethyl benzophenone provides several precautionary statements. These include recommendations to obtain special instructions before use, to avoid handling until all safety precautions have been read and understood, and to keep away from heat/sparks/open flames/hot surfaces .
Propiedades
IUPAC Name |
(2,5-dichlorophenyl)-[3-(pyrrolidin-1-ylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2NO/c19-15-6-7-17(20)16(11-15)18(22)14-5-3-4-13(10-14)12-21-8-1-2-9-21/h3-7,10-11H,1-2,8-9,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYGCGBWOCCHXSL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC(=CC=C2)C(=O)C3=C(C=CC(=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00643219 |
Source


|
| Record name | (2,5-Dichlorophenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00643219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dichloro-3'-pyrrolidinomethyl benzophenone | |
CAS RN |
898770-80-4 |
Source


|
| Record name | (2,5-Dichlorophenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00643219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

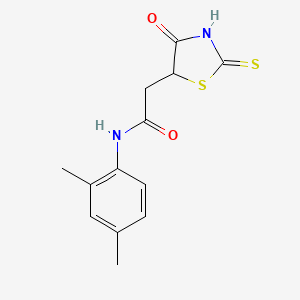
![2-Hydroxy-5-{[(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid](/img/structure/B1359552.png)
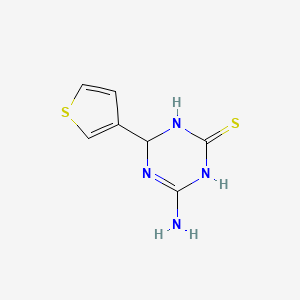
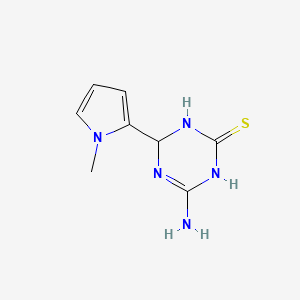
![2-{[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]-methoxy}benzaldehyde](/img/structure/B1359568.png)

![3-(5-{[(3-Methoxyphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid](/img/structure/B1359574.png)

![3-(5-{[(5-Ethyl-1,3,4-thiadiazol-2-YL)amino]-carbonyl}-1,3,4-thiadiazol-2-YL)propanoic acid](/img/structure/B1359577.png)
![4-({[5-(3-Methoxybenzyl)-1,3,4-thiadiazol-2-YL]-carbonyl}amino)benzoic acid](/img/structure/B1359578.png)
![2-{1-[(2,4-Dimethyl-1,3-thiazol-5-YL)carbonyl]-piperidin-4-YL}propanoic acid](/img/structure/B1359579.png)
![Methyl 6-(2-chloroethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B1359582.png)
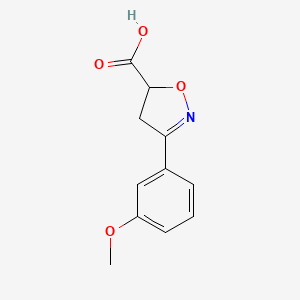
![2-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)ethanol](/img/structure/B1359585.png)